Prop-2-yn-1-ol--pyridine (1/1)
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Overview
Description
Prop-2-yn-1-ol–pyridine (1/1) is a compound that combines prop-2-yn-1-ol, a primary propargylic alcohol, with pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity due to the presence of both an alkyne and a heteroaromatic ring, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-ol can be synthesized through the reaction of acetylene and formaldehyde in the presence of a copper butylene catalyst at temperatures ranging from 110 to 120°C. The crude product, butynediol, is then concentrated and refined to obtain prop-2-yn-1-ol . Pyridine-substituted prop-2-yn-1-ols can be synthesized using palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .
Industrial Production Methods
Industrial production of prop-2-yn-1-ol typically involves the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is essential to remove impurities and stabilize the product .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-ol–pyridine (1/1) undergoes various types of chemical reactions, including:
Oxidation: Prop-2-yn-1-ol can be oxidized to form propynal, which can further react to form other products.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 2E1, which preferentially oxidizes prop-2-yn-1-ol.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Palladium-catalyzed cross-coupling reactions are commonly employed.
Major Products
The major products formed from these reactions include propynal, various alcohol derivatives, and substituted pyridine compounds .
Scientific Research Applications
Prop-2-yn-1-ol–pyridine (1/1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of prop-2-yn-1-ol–pyridine (1/1) involves its reactivity due to the presence of the alkyne group and the heteroaromatic ring. The compound can undergo cycloaddition and intramolecular cyclization reactions, producing derivatives of pharmaceutical interest . In biological systems, it is preferentially oxidized by cytochrome P450 2E1, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-ol:
Pyrazine-substituted prop-2-yn-1-ols: These compounds have similar reactivity and are used in similar applications.
Uniqueness
Prop-2-yn-1-ol–pyridine (1/1) is unique due to the combination of the alkyne group and the pyridine ring, which imparts distinct reactivity and versatility in chemical synthesis and industrial applications .
Properties
CAS No. |
61071-48-5 |
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Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
prop-2-yn-1-ol;pyridine |
InChI |
InChI=1S/C5H5N.C3H4O/c1-2-4-6-5-3-1;1-2-3-4/h1-5H;1,4H,3H2 |
InChI Key |
AIXHCSNTBWVTMO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCO.C1=CC=NC=C1 |
Origin of Product |
United States |
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